molecular formula C22H19Cl4NO4 B342116 Heptyl 2-(4,5,6,7-tetrachloro-1,3-dioxoisoindol-2-yl)benzoate

Heptyl 2-(4,5,6,7-tetrachloro-1,3-dioxoisoindol-2-yl)benzoate

Cat. No.: B342116
M. Wt: 503.2 g/mol
InChI Key: IIUMBXLTTGGBCM-UHFFFAOYSA-N
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Description

Heptyl 2-(4,5,6,7-tetrachloro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoate is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of a heptyl group attached to a benzoate moiety, which is further substituted with a tetrachlorinated isoindoline dione. The compound’s molecular formula is C17H17Cl4NO4, and it has a molecular weight of 441.13 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Heptyl 2-(4,5,6,7-tetrachloro-1,3-dioxoisoindol-2-yl)benzoate typically involves the esterification of 2-(4,5,6,7-tetrachloro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoic acid with heptanol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is then purified through recrystallization or column chromatography to obtain the desired product .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) ensures the consistent quality of the final product .

Chemical Reactions Analysis

Types of Reactions

Heptyl 2-(4,5,6,7-tetrachloro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Heptyl 2-(4,5,6,7-tetrachloro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoate has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Heptyl 2-(4,5,6,7-tetrachloro-1,3-dioxoisoindol-2-yl)benzoate involves its interaction with specific molecular targets and pathways. The compound’s tetrachlorinated isoindoline dione moiety is believed to play a crucial role in its biological activity by interacting with cellular proteins and enzymes. These interactions can lead to the inhibition of key metabolic pathways, resulting in the compound’s observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Heptyl 2-(4,5,6,7-tetrachloro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoate is unique due to its specific substitution pattern and the presence of a heptyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C22H19Cl4NO4

Molecular Weight

503.2 g/mol

IUPAC Name

heptyl 2-(4,5,6,7-tetrachloro-1,3-dioxoisoindol-2-yl)benzoate

InChI

InChI=1S/C22H19Cl4NO4/c1-2-3-4-5-8-11-31-22(30)12-9-6-7-10-13(12)27-20(28)14-15(21(27)29)17(24)19(26)18(25)16(14)23/h6-7,9-10H,2-5,8,11H2,1H3

InChI Key

IIUMBXLTTGGBCM-UHFFFAOYSA-N

SMILES

CCCCCCCOC(=O)C1=CC=CC=C1N2C(=O)C3=C(C2=O)C(=C(C(=C3Cl)Cl)Cl)Cl

Canonical SMILES

CCCCCCCOC(=O)C1=CC=CC=C1N2C(=O)C3=C(C2=O)C(=C(C(=C3Cl)Cl)Cl)Cl

Origin of Product

United States

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